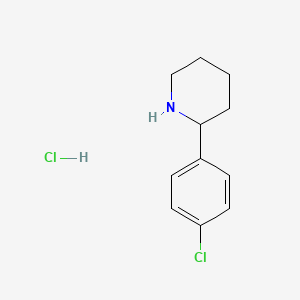

2-(4-Chlorophenyl)piperidine hydrochloride

Descripción

Significance of the Piperidine (B6355638) Scaffold in Contemporary Drug Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and drug discovery. researchgate.netresearchgate.net It is considered a "privileged scaffold" because its structural and physicochemical properties make it a frequent component in a vast array of pharmaceuticals. researchgate.net The piperidine framework is a key structural element in more than 70 commercially available drugs, including several blockbuster medications. researchgate.netarizona.edu

The significance of this scaffold can be attributed to several key factors:

Structural Versatility: The piperidine ring exists in a stable chair conformation, providing a three-dimensional framework that can be strategically modified. This allows for the precise spatial orientation of various functional groups, enhancing binding interactions and conformational flexibility with biological targets. researchgate.net

Physicochemical Modulation: The incorporation of a piperidine moiety can significantly influence a molecule's properties. Introducing this scaffold can help modulate crucial parameters such as lipophilicity, polarity, and basicity (pKa), which in turn affects the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. thieme-connect.com

Broad Pharmacological Activity: Piperidine derivatives exhibit a wide spectrum of biological activities. They are integral to drugs across numerous therapeutic classes, including analgesics, antipsychotics, antihistamines, anticancer agents, and treatments for Alzheimer's disease. arizona.eduresearchgate.netajchem-a.com

Improved Pharmacokinetics and Selectivity: The presence of a chiral piperidine scaffold can enhance biological activities, improve selectivity for specific biological targets, and lead to better pharmacokinetic properties. thieme-connect.comthieme-connect.com

The adaptability of the piperidine nucleus allows medicinal chemists to systematically explore structure-activity relationships (SAR), leading to the optimization of lead compounds into effective and selective drug candidates. researchgate.net

Overview of Chlorophenyl-Substituted Piperidine Derivatives as Research Tools

Chlorophenyl-substituted piperidine derivatives are a specific subclass of piperidines that have proven to be valuable tools in pharmacological research. The addition of a chlorophenyl group—a benzene (B151609) ring substituted with a chlorine atom—to the piperidine scaffold creates compounds with distinct properties that are useful for investigating various biological processes.

These derivatives are frequently synthesized and studied for their potential therapeutic effects. For instance, various 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been synthesized and evaluated as potential analgesic and hypotensive agents. nih.govelsevierpure.com Other related compounds, such as 1-(1-(p-chlorophenyl)butyl)-4-methylpiperidine hydrochloride, have also been investigated for potential analgesic and anti-inflammatory activities.

Beyond direct therapeutic investigation, these compounds serve as crucial intermediates in the synthesis of more complex pharmaceutical agents. The strategic placement of the chlorophenyl group on the piperidine ring provides a versatile precursor for developing novel molecules. Furthermore, the study of chlorophenyl-substituted piperidines and piperazines has been instrumental in exploring ligands for the dopamine (B1211576) transporter (DAT), a key protein in the regulation of dopamine levels in the brain. nih.govnih.gov Research into these analogues helps to elucidate the structure-activity relationships that govern binding affinity and selectivity for important neurological targets. nih.gov

Contextualizing 2-(4-Chlorophenyl)piperidine (B3383027) Hydrochloride within Piperidine Chemistry Research

2-(4-Chlorophenyl)piperidine hydrochloride is a specific chemical entity used in research to probe the function of the central nervous system, particularly the dopaminergic system. Its structure, featuring a chlorophenyl group at the 2-position of the piperidine ring, makes it a valuable tool for studying monoamine transporters.

This compound is primarily investigated for its role as a dopamine transporter (DAT) ligand. nih.gov The dopamine transporter is a protein that regulates the concentration of the neurotransmitter dopamine in the synapse by reabsorbing it into the presynaptic neuron. kirj.eefrontiersin.org Molecules that block this reuptake process are known as dopamine reuptake inhibitors (DRIs). By increasing the amount of available dopamine, DRIs can have significant effects on mood, motivation, and attention.

In the context of research, this compound serves as a model compound to understand how specific structural features influence interaction with the dopamine transporter. nih.gov Scientists use such derivatives to conduct structure-activity relationship (SAR) studies, which systematically alter parts of a molecule to see how the changes affect its biological activity. The precise location of the chlorophenyl group on the piperidine ring is critical to its binding affinity and selectivity for DAT over other neurotransmitter transporters, such as those for serotonin (B10506) and norepinephrine (B1679862). nih.gov This fundamental research is essential for designing new molecules with tailored pharmacological profiles for potential use in neuroscience and the treatment of neurological and psychiatric disorders.

Chemical Compound Data

Below is a summary of the key chemical properties for this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 37656-37-4 chemicalbook.com |

| Molecular Formula | C₁₁H₁₅Cl₂N |

| Molecular Weight | 232.15 g/mol sigmaaldrich.com |

| Synonyms | 2-(4-Chlorophenyl)piperidine HCl |

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(4-chlorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXMBRSBLGHIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589971 | |

| Record name | 2-(4-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37656-37-4 | |

| Record name | 2-(4-Chlorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 4 Chlorophenyl Piperidine Hydrochloride

Established General Synthetic Routes to Substituted Piperidines

The piperidine (B6355638) ring is a ubiquitous scaffold in pharmaceuticals and natural products, leading to the development of numerous robust synthetic methods for its construction. mdma.ch The primary strategies for creating substituted piperidines, including 2-aryl derivatives, are catalytic hydrogenation of pyridine (B92270) precursors, reductive amination of linear chains, and various intramolecular cyclization reactions.

Catalytic Hydrogenation of Pyridines: This is one of the most direct and widely used methods for synthesizing piperidines. mdma.ch The aromatic pyridine ring can be fully saturated to the corresponding piperidine by reduction with hydrogen gas in the presence of a metal catalyst. Due to the high aromatic stability of pyridine, this reaction often requires forcing conditions, such as high pressures and temperatures. Common heterogeneous catalysts include platinum (e.g., PtO₂), palladium, rhodium, and ruthenium on various supports like carbon. mdma.ch The reaction can be challenging due to catalyst poisoning by the basic nitrogen atom of the substrate or product. To overcome this, pyridines can be activated by N-alkylation or protonation with an acid, which makes the ring more susceptible to reduction under milder conditions. nih.gov More recent advancements include iridium-catalyzed ionic hydrogenation and electrocatalytic methods that can proceed at ambient temperature and pressure.

Reductive Amination: Reductive amination provides a versatile pathway to the piperidine nucleus through the formation of C-N bonds. This can be achieved via an intramolecular or intermolecular approach. Intramolecular reductive amination typically involves a linear substrate containing both an amine and a carbonyl group (or a precursor) separated by a suitable carbon chain. Upon formation of an intermediate imine or enamine, reduction with agents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation leads to the cyclized piperidine product. This method is particularly powerful for controlling the substitution pattern on the ring.

Intramolecular Cyclization Strategies: Beyond reductive amination, a variety of other intramolecular cyclization reactions are employed. These include:

Aza-Michael Addition: The conjugate addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule can effectively form the piperidine ring.

Radical Cyclization: Radical-mediated reactions can initiate ring closure onto double bonds or other radical acceptors to form the heterocyclic system.

Metal-Catalyzed Cyclizations: Palladium, gold, and other transition metals can catalyze the intramolecular amination of alkenes or alkynes, providing a powerful route to functionalized piperidines.

Specific Chemical Synthesis of 2-(4-Chlorophenyl)piperidine (B3383027) Hydrochloride

The synthesis of the target compound is typically achieved through a multi-step process involving the initial construction of the 2-arylpiperidine core, followed by conversion to its hydrochloride salt.

Two principal retrosynthetic approaches are considered for the synthesis of the 2-(4-chlorophenyl)piperidine skeleton: the hydrogenation of a pre-formed aryl-pyridine and the cyclization of a linear precursor.

Route A: Catalytic Hydrogenation of 2-(4-Chlorophenyl)pyridine (B1585704)

This is arguably the most common and direct pathway. The synthesis begins with the construction of the key intermediate, 2-(4-chlorophenyl)pyridine. This is most efficiently achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.govcdnsciencepub.comorganic-chemistry.org This reaction creates the crucial C-C bond between the pyridine and chlorophenyl rings. The coupling can be performed between a 2-pyridyl organoboron compound (e.g., 2-pyridylboronic acid or its ester) and 1-bromo-4-chlorobenzene, or alternatively, between a 2-halopyridine (e.g., 2-bromopyridine) and 4-chlorophenylboronic acid. nih.govorganic-chemistry.org The use of specialized phosphine (B1218219) ligands can enhance catalyst activity and stability, particularly when dealing with nitrogen-containing heterocycles. organic-chemistry.org

Once 2-(4-chlorophenyl)pyridine is obtained, the final step is the catalytic hydrogenation of the pyridine ring. This reduction selectively saturates the heterocyclic ring while leaving the chlorophenyl group intact, yielding the desired 2-(4-chlorophenyl)piperidine. Catalysts such as platinum(IV) oxide (PtO₂) or rhodium on carbon (Rh/C) under hydrogen pressure are effective for this transformation.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 2-Pyridylboronate | 4-Bromoanisole (analog) | Pd₂(dba)₃ / Phosphine | KF | Dioxane | 74 | nih.gov |

| 2-Bromopyridine | Phenylboronic acid (analog) | Pyridine-based Pd(II) | KOH | Water (MW) | 96 | nih.gov |

| 2-Chloropyridine | 2-Methoxyphenylboronic acid (analog) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 99 | organic-chemistry.org |

| Pyridine-2-sulfonyl fluoride | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 69 | cdnsciencepub.com |

Route B: Intramolecular Cyclization of a Linear Precursor

An alternative, though less direct, approach involves the construction and subsequent cyclization of a linear δ-amino ketone or a related precursor. This pathway begins with the synthesis of a compound like 5-amino-1-(4-chlorophenyl)pentan-1-one. The cyclization of this intermediate would proceed via an intramolecular version of reductive amination. The ketone carbonyl and the primary amine would react to form a cyclic imine (a tetrahydropyridine (B1245486) intermediate), which is then reduced in situ to the final piperidine product. This method offers flexibility in introducing various substituents but requires a longer synthetic sequence to prepare the linear precursor.

The final step in the synthesis is the conversion of the 2-(4-chlorophenyl)piperidine free base into its hydrochloride salt. This is a standard acid-base reaction performed to improve the compound's stability, crystallinity, and aqueous solubility. The free base, dissolved in a suitable organic solvent such as diethyl ether, ethanol, or isopropanol, is treated with a solution of hydrogen chloride (HCl), often as a solution in the same solvent or as a gas. The protonation of the basic piperidine nitrogen leads to the precipitation of 2-(4-chlorophenyl)piperidine hydrochloride as a solid, which can then be isolated by filtration, washed, and dried.

Stereoselective Synthesis and Enantiomeric Resolution of 2-(4-Chlorophenyl)piperidine

Since the C2 position of the piperidine ring is a stereocenter, 2-(4-chlorophenyl)piperidine exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is crucial for pharmacological applications and can be achieved through asymmetric synthesis or by resolving the racemic mixture.

Asymmetric catalysis offers the most elegant method for directly producing a single enantiomer of the target compound. A prominent strategy is the asymmetric hydrogenation of the corresponding pyridine or a pyridinium (B92312) salt precursor using a chiral transition metal catalyst. Iridium-based catalysts, in particular, have shown great success in the enantioselective hydrogenation of 2-substituted pyridinium salts. nih.gov

In this approach, the precursor, 2-(4-chlorophenyl)pyridine, is first activated by N-alkylation (e.g., N-benzylation) to form a pyridinium salt. This activation lowers the energy barrier for reduction. The subsequent hydrogenation is carried out under hydrogen pressure using a chiral iridium complex. The catalyst typically consists of an iridium center coordinated to a chiral ligand, such as MeO-BoQPhos, which creates a chiral environment around the metal and directs the hydrogen addition to one face of the substrate, leading to the formation of one enantiomer in excess. nih.gov High enantioselectivities have been achieved for a range of 2-alkyl and 2-aryl pyridinium substrates using this methodology. nih.govrsc.org

| Catalyst System | Substrate Type | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Key Feature | Reference |

| Ir / MeO-BoQPhos | 2-Alkyl-N-benzylpyridinium salt | Up to 93:7 er | Efficient for 2-alkylpyridines | nih.gov |

| Ru / Chiral P,N Ligand | 2-(Pyridin-2-yl)quinolines | Up to 99% ee | Synthesis of chiral P,N ligands | rsc.org |

| Mn / Chiral P,N,N Ligand | Cyclic Ketones (analogous) | Up to 99:1 er | DFT-guided ligand design | nih.gov |

Enantiomeric Resolution: Resolution involves the separation of a racemic mixture into its individual enantiomers. A powerful method for resolving 2-arylpiperidines is kinetic resolution by asymmetric deprotonation. rsc.orgnih.govrsc.org In this technique, the racemic N-protected piperidine (e.g., N-Boc-2-(4-chlorophenyl)piperidine) is treated with a substoichiometric amount of a chiral base. A commonly used system is n-butyllithium (n-BuLi) complexed with a chiral ligand, such as (-)-sparteine. rsc.orgnih.govrsc.org

The chiral base selectively deprotonates one enantiomer of the piperidine at a faster rate than the other. nih.govacs.org Quenching the resulting lithiated species with an electrophile (or simply reprotonating it) allows for the separation of the unreacted, enantioenriched starting material from the derivatized product. This method has proven effective for a variety of N-Boc-2-arylpiperidines, allowing the recovery of the starting material with high enantiomeric purity. rsc.orgrsc.org While not strictly enzymatic, this chemical kinetic resolution serves a similar purpose. True enzymatic resolutions, often employing lipases or esterases, are also used for resolving piperidine derivatives that contain a suitable functional handle, such as an ester or alcohol. mdpi.com

| Substrate | Chiral Reagent | Recovered Yield (%) | Enantiomeric Ratio (er) of Recovered Material | Reference |

| N-Boc-2-phenylpiperidine | n-BuLi / (-)-sparteine | 42 | 96:4 | rsc.org |

| N-Boc-2-(4-methoxyphenyl)piperidine | n-BuLi / (-)-sparteine | 48 | 97:3 | rsc.org |

| N-Boc-2-(2-thienyl)piperidine | n-BuLi / (-)-sparteine | 39 | 95:5 | rsc.org |

Chiral Auxiliary-Mediated Synthesis: This strategy involves temporarily attaching a chiral auxiliary to the substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. For the synthesis of 2-arylpiperidines, a notable approach involves the use of chiral lactams derived from amino acids. rsc.org For instance, an achiral aryl-δ-oxoacid can undergo cyclodehydration with a chiral amino alcohol, like (R)-phenylglycinol, which acts as the auxiliary. rsc.org This process stereoselectively forms a chiral bicyclic lactam. Subsequent chemical manipulations, such as reduction and removal of the auxiliary, can yield the enantiomerically enriched 2-arylpiperidine. This method provides excellent control over the absolute stereochemistry of the final product. rsc.org

Synthetic Strategies for Derivatization of 2-(4-Chlorophenyl)piperidine Scaffold

The derivatization of the 2-(4-chlorophenyl)piperidine core is primarily focused on two key areas: substitution at the piperidine nitrogen and modification of the phenyl and piperidine rings. These strategies enable the exploration of the chemical space around the core scaffold to optimize biological activity.

N-Alkylation and N-Acylation Reactions on the Piperidine Nitrogen

The secondary amine of the piperidine ring in 2-(4-chlorophenyl)piperidine is a readily accessible site for functionalization through N-alkylation and N-acylation reactions. These transformations are fundamental in the synthesis of a diverse library of derivatives.

N-Alkylation Reactions:

N-alkylation of the piperidine nitrogen introduces a variety of alkyl and substituted alkyl groups, which can significantly influence the compound's lipophilicity, basicity, and interaction with biological targets. Common methods for N-alkylation involve the reaction of the parent piperidine with an appropriate alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the resulting hydrohalic acid. google.com The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions, such as quaternary ammonium (B1175870) salt formation.

A general procedure for the N-alkylation of piperidines involves stirring the piperidine with an alkylating agent and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at room temperature. google.com For more reactive alkyl halides, the reaction may proceed without the need for strong heating. Reductive amination represents an alternative and widely used method for N-alkylation. This two-step, one-pot process involves the condensation of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and effective choice for this transformation.

N-Acylation Reactions:

N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule. N-acylation is typically achieved by reacting the 2-(4-chlorophenyl)piperidine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base, like pyridine or triethylamine, to scavenge the acid byproduct.

For instance, the synthesis of N-acetyl derivatives can be accomplished using acetyl chloride or acetic anhydride. prepchem.com The reaction conditions are generally mild and proceed with high efficiency. The resulting N-acylpiperidines are often used as intermediates for further synthetic transformations or as final compounds for biological evaluation. nih.gov A study on N-acyl-4-arylaminopiperidines reported a concise synthesis of N-acylated piperidines, highlighting the importance of this functionalization in developing new chemical entities. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Piperidine Scaffolds

| Starting Material | Reagent | Product | Reaction Type |

| Piperidine | Benzyl bromide, K2CO3, EtOH | N-Benzylpiperidine | N-Alkylation |

| Piperidine | Acetic anhydride | N-Acetylpiperidine | N-Acylation |

| 4-(4'-chlorophenyl)-4-hydroxypiperidine | Various phenacyl halides | N-phenacyl-4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | N-Alkylation |

Modifications to the Phenyl and Piperidine Ring Systems

Beyond functionalization of the nitrogen atom, modifications to the 4-chlorophenyl ring and the piperidine ring itself offer further avenues for structural diversification and the exploration of structure-activity relationships.

Modifications to the Phenyl Ring:

The 4-chloro substituent on the phenyl ring is a key feature of the scaffold, but its modification or the introduction of other substituents can lead to analogs with altered electronic and steric properties. Electrophilic aromatic substitution reactions on the phenyl ring can be challenging due to the directing effects of the existing substituents. However, nucleophilic aromatic substitution or cross-coupling reactions can be employed on suitably activated precursors. For instance, the chloro group itself can be a site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce new aryl, heteroaryl, or amino groups, provided the piperidine nitrogen is appropriately protected.

Modifications to the Piperidine Ring:

Functionalization of the piperidine ring introduces additional substituents that can modulate the conformational preferences and biological activity of the molecule. Direct C-H functionalization of the piperidine ring is a powerful strategy for introducing substituents at various positions. nih.gov Rhodium-catalyzed C-H insertion reactions, for example, have been utilized for the site-selective functionalization of piperidine derivatives. nih.govresearchgate.net

The synthesis of piperidine analogs with substituents at different positions often involves multi-step sequences starting from functionalized precursors. For example, the synthesis of 2,4-disubstituted piperidines can be achieved through various cyclization strategies. ajchem-a.com The introduction of spirocyclic moieties onto the piperidine ring is another approach to create novel three-dimensional structures. beilstein-journals.org Furthermore, the enantioselective synthesis of 2-arylpiperidines from chiral lactams provides access to stereochemically defined derivatives, which is crucial for understanding the interaction of these compounds with chiral biological targets. nih.govrsc.org Chemoenzymatic methods, employing enzymes such as lipases or reductases, are also emerging as powerful tools for the stereoselective synthesis of functionalized piperidine derivatives. rsc.orgmdpi.com

Table 2: Examples of Ring Modification Strategies for Piperidine Scaffolds

| Strategy | Description | Example |

| C-H Functionalization | Direct introduction of functional groups onto the piperidine ring. | Rhodium-catalyzed C-H insertion to introduce ester groups. nih.gov |

| Cyclization Reactions | Construction of the piperidine ring with desired substituents. | Synthesis of 2,4-disubstituted piperidines via radical cyclization. ajchem-a.com |

| Spirocyclization | Introduction of a spirocyclic moiety onto the piperidine ring. | Synthesis of a spiro[cyclopropane-1,4'-piperidine] derivative. beilstein-journals.org |

| Enantioselective Synthesis | Stereocontrolled synthesis of chiral piperidine derivatives. | Synthesis of (-)-anabasine from a chiral lactam. nih.gov |

Structure Activity Relationship Sar Studies and Stereochemical Influences of 2 4 Chlorophenyl Piperidine Analogs

Systematic Structural Modifications and Their Biological Implications

Systematic modifications of the 2-(4-chlorophenyl)piperidine (B3383027) scaffold have provided significant insights into the structural requirements for biological activity. Modifications typically target three primary locations: the piperidine (B6355638) nitrogen (N1 position), the piperidine ring itself, and the phenyl ring.

N-Substitution: The substituent on the piperidine nitrogen plays a pivotal role in modulating the pharmacological properties of 2-phenylpiperidine (B1215205) analogs. Studies on various (S)-phenylpiperidines have shown that N-alkylation significantly influences activity. For instance, N-substitution with a propyl group has been found to be highly effective for certain central nervous system activities, such as dopamine (B1211576) autoreceptor antagonism. nih.gov The nature of the N-substituent can affect the molecule's affinity and selectivity for its biological targets, as well as its pharmacokinetic properties.

Piperidine Ring Modifications: Alterations to the piperidine ring, such as the introduction of additional substituents, can impact the molecule's conformation and its interaction with receptor binding sites. The piperidine ring is a prevalent core in many active pharmaceuticals due to its favorable physicochemical properties. ajchem-a.comnih.gov The development of synthetic methods to create substituted piperidines allows for the exploration of this chemical space. ajchem-a.comnih.gov For example, creating rigid congeners, such as octahydrobenzo[f]quinolines, which incorporate the 2-phenylpiperidine structure into a fused ring system, helps to understand the bioactive conformation. In these rigid structures, the trans isomers were found to have a pharmacological profile similar to the flexible phenylpiperidines, whereas the cis isomers were inactive, highlighting the importance of the spatial arrangement of the phenyl group relative to the piperidine ring. nih.gov

Phenyl Ring Modifications: While this section focuses on systematic modifications beyond the chlorine atom's position, it is important to note that the electronic properties of the phenyl ring are crucial. The introduction of various functional groups can alter the molecule's interaction with its target, for example, through hydrogen bonding or altered electronic distribution.

The biological implications of these modifications are diverse, with analogs showing a range of activities including antimicrobial, anti-inflammatory, and anticancer properties. ajchem-a.com The table below summarizes the general impact of systematic modifications on the biological activity of 2-phenylpiperidine analogs.

| Modification Site | Type of Modification | General Biological Implication |

| Piperidine Nitrogen (N1) | Alkylation (e.g., propyl) | Modulates receptor affinity and selectivity; crucial for CNS activity. nih.gov |

| Piperidine Ring | Introduction of substituents | Affects molecular conformation and receptor fit. |

| Creation of rigid analogs | Helps determine the bioactive conformation; stereochemistry is critical. nih.gov | |

| Phenyl Ring | Addition of functional groups | Alters electronic properties and potential for specific interactions (e.g., hydrogen bonding). |

Impact of Chlorine Atom Position and Substituent Effects on Biological Activity

The position of the chlorine atom on the phenyl ring of 2-phenylpiperidine is a critical determinant of biological activity. Halogen substitution is a common strategy in medicinal chemistry to enhance potency, modulate metabolic stability, and influence binding affinity. The electronic and steric effects of the halogen vary depending on its position (ortho, meta, or para).

For 2-phenylpiperidine analogs, substitution at the meta-position (3-position) of the phenyl ring with a group having a high dipole moment has been shown to be particularly effective for dopamine autoreceptor antagonism. nih.gov While a direct comparative study of 2-(2-chlorophenyl)piperidine, 2-(3-chlorophenyl)piperidine, and 2-(4-chlorophenyl)piperidine is not extensively detailed in the available literature, general principles of SAR suggest that the para-substitution in 2-(4-chlorophenyl)piperidine would result in a distinct electronic and steric profile compared to the ortho or meta isomers. The para-position is sterically less hindered and can influence electronic effects on the entire ring through resonance and inductive effects.

Chiral Recognition and Enantioselective Pharmacological Profiles

The 2-phenylpiperidine scaffold contains a stereocenter at the C2 position of the piperidine ring, meaning it exists as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as enantioselectivity. nih.gov This is because biological targets like receptors and enzymes are themselves chiral and can interact differently with each enantiomer. nih.gov

The development of methods for the enantioselective synthesis of 2-substituted piperidines is an active area of research, underscoring the importance of obtaining single enantiomers for pharmacological evaluation. researchgate.net Studies on related, more complex 2,2-disubstituted piperidines have demonstrated vast differences in activity between stereoisomers, with one diastereomer showing a nearly 50-fold higher affinity for its target than another. rsc.org

For (S)-phenylpiperidines, specific enantiomers have been identified as potent and selective dopamine autoreceptor antagonists. nih.gov This highlights that the biological activity often resides primarily in one enantiomer, while the other may be less active or contribute to off-target effects. Therefore, chiral recognition is a key factor in the pharmacological profile of 2-(4-chlorophenyl)piperidine, and the evaluation of the individual R and S enantiomers is crucial for a complete understanding of its therapeutic potential. The separation and independent testing of enantiomers are critical steps in drug development to ensure an optimized therapeutic agent. nih.gov

Comparative SAR Analysis with Other Halogenated and Phenyl-Substituted Piperidines and Related Heterocycles

Comparing the SAR of 2-(4-chlorophenyl)piperidine with other related structures provides a broader understanding of the pharmacophore.

Comparison with other Phenylpiperidine Isomers: The position of the phenyl ring on the piperidine core significantly alters the molecule's three-dimensional shape and biological activity. While 2-phenylpiperidines have their specific targets, the 4-phenylpiperidine (B165713) scaffold is arguably more famous, forming the basis for a wide range of potent opioid analgesics and other CNS agents. wikipedia.orgpainphysicianjournal.com The 4-phenylpiperidine structure, as seen in drugs like pethidine and fentanyl, presents the phenyl group in an axial or equatorial position off the C4 carbon, leading to interactions with different receptor domains compared to the 2-substituted analogs. wikipedia.orgnih.gov The SAR for 4-phenylpiperidines is extensively studied, with modifications to the N-substituent and the C4-substituents leading to a wide range of activities. nih.gov

Comparison with other Halogenated Phenylpiperidines: The identity of the halogen atom (F, Cl, Br) on the phenyl ring also influences activity. For example, paroxetine, a selective serotonin (B10506) reuptake inhibitor, is a 4-(4-fluorophenyl)piperidine (B1272349) derivative. wikipedia.org The choice of halogen affects factors like lipophilicity and the potential for halogen bonding, which can be a significant interaction in ligand-receptor binding.

Comparison with Related Heterocycles: Replacing the piperidine ring with other heterocyclic systems, such as piperazine (B1678402) or pyrrolidine (B122466), can have a profound impact on biological activity.

Piperazine: Introducing a second nitrogen atom, as in piperazine, significantly alters the molecule's basicity, polarity, and hydrogen bonding capacity. Comparative studies have shown that replacing a piperidine with a piperazine can drastically change receptor affinity and selectivity. For instance, in a series of histamine (B1213489) H3 and sigma-1 receptor ligands, the piperidine-containing compounds showed high affinity for the sigma-1 receptor, whereas the corresponding piperazine analogs had significantly lower affinity. nih.gov

Morpholine (B109124): Replacing a methylene (B1212753) group in the piperidine ring with an oxygen atom to form a morpholine ring also leads to a significant change in properties, often resulting in reduced activity if the lipophilic nature of the piperidine ring is crucial for binding. dndi.org

Pyrrolidine: The use of a five-membered pyrrolidine ring instead of a six-membered piperidine ring alters the geometry and conformational flexibility of the molecule, which can lead to a different pharmacological profile.

This comparative analysis demonstrates that while the 2-(4-chlorophenyl)piperidine scaffold is a valuable starting point, its biological activity is highly sensitive to the placement of the phenyl group, the nature of substituents, and the composition of the heterocyclic ring itself.

Computational Chemistry and Molecular Docking Studies of 2 4 Chlorophenyl Piperidine Hydrochloride

Molecular Modeling for Conformational Analysis and Binding Site Prediction

Molecular modeling of 2-(4-Chlorophenyl)piperidine (B3383027) hydrochloride is foundational to understanding its three-dimensional structure and how it presents itself to a biological target. The conformational landscape of the piperidine (B6355638) ring is of particular interest, as it is not planar and can adopt several conformations, primarily the low-energy chair forms, as well as higher-energy boat and twist-boat forms. For 2-substituted piperidines, two chair conformations are possible, differing in whether the substituent at the C2 position is in an axial or equatorial orientation. nih.govacs.org

Computational methods, such as molecular mechanics force fields (e.g., MMFF94, AMBER), are employed to perform a conformational search to identify the most stable, low-energy conformers. These studies for 2-arylpiperidines generally indicate a preference for a chair conformation where the bulky aryl group occupies the equatorial position to minimize steric hindrance. nih.gov In the case of 2-(4-Chlorophenyl)piperidine, the equatorial conformer is predicted to be significantly more stable than the axial conformer. The protonation of the piperidine nitrogen to form the hydrochloride salt further influences the conformational preference and the electrostatic potential of the molecule.

Once the low-energy conformers are identified, they can be used for binding site prediction. This process involves searching for potential protein targets. Based on the activities of related compounds, likely targets for chlorophenylpiperidine derivatives include sigma receptors (σ1 and σ2) and the dopamine (B1211576) transporter (DAT). nih.govnih.gov Computational tools like SwissTargetPrediction can predict potential protein targets by comparing the 3D shape and chemical features of the ligand to databases of known ligands for various proteins. clinmedkaz.org These predictions help to narrow down the potential biological targets for subsequent, more detailed docking studies.

Ligand-Protein Docking Simulations for Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. nih.gov For 2-(4-Chlorophenyl)piperidine hydrochloride, docking simulations would be performed against the crystal structures of its predicted biological targets, such as the human sigma-1 receptor.

The process begins with preparing the 3D structures of both the ligand (the low-energy conformers of 2-(4-Chlorophenyl)piperidine) and the protein target. The protonation state of the piperidine nitrogen is a critical consideration, as it will be protonated at physiological pH and capable of forming a key ionic interaction. The docking algorithm then systematically samples a large number of possible binding poses of the ligand within the active site of the protein, scoring each pose based on a function that approximates the binding free energy.

Analysis of the top-scoring docking poses reveals the specific molecular interactions that stabilize the ligand-protein complex. For this compound docked into the sigma-1 receptor, several key interactions are anticipated. A crucial interaction would be the salt bridge formed between the positively charged piperidine nitrogen and the carboxylate side chain of a key acidic amino acid residue, such as Glutamate (Glu172), within the binding pocket. chemrxiv.org

Furthermore, the 4-chlorophenyl group is expected to engage in hydrophobic and aromatic interactions. Pi-pi stacking or pi-cation interactions with aromatic residues like Tyrosine (Tyr) or Phenylalanine (Phe) are likely. The chlorine atom can participate in halogen bonding or other specific hydrophobic contacts that enhance binding affinity. These interactions collectively anchor the ligand in a specific orientation within the binding site.

The docking scores from the simulation are used to rank the different binding poses and, by extension, predict the most likely binding mode of the compound. The scoring functions typically consider factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. A lower docking score generally indicates a more favorable binding interaction and higher predicted affinity.

By comparing the docking scores of 2-(4-Chlorophenyl)piperidine with known ligands of the target receptor, a relative binding affinity can be estimated. This allows for an in silico ranking of its potential potency. The predicted binding mode provides a structural hypothesis for how the molecule exerts its biological effect, which can guide the design of new analogs with improved affinity or selectivity.

Table 1: Hypothetical Molecular Docking Results of 2-(4-Chlorophenyl)piperidine with Human Sigma-1 Receptor

| Interaction Type | Key Amino Acid Residue | Ligand Moiety Involved | Predicted Distance (Å) |

| Salt Bridge / Ionic | Glu172 | Piperidine Nitrogen (NH2+) | 2.8 |

| Pi-Pi Stacking | Tyr103 | Chlorophenyl Ring | 4.5 |

| Hydrophobic | Val84, Ile124 | Chlorophenyl Ring | 3.9 - 4.2 |

| Hydrophobic | Leu95, Leu182 | Piperidine Ring | 3.8 - 4.3 |

Quantum Mechanical Calculations and Electronic Structure Analysis

To gain a more detailed understanding of the intrinsic electronic properties of this compound, quantum mechanical (QM) calculations are employed. These methods provide a more accurate description of the electronic structure compared to molecular mechanics.

Density Functional Theory (DFT) is a widely used QM method for studying molecular systems. cymitquimica.comnih.gov Using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of the 2-(4-Chlorophenyl)piperidine molecule can be optimized to find its lowest energy structure. rcsb.org This DFT-optimized geometry provides highly accurate bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

Beyond geometry, DFT calculations yield a wealth of information about the electronic properties of the molecule. The distribution of electron density can be analyzed, and properties such as the molecular electrostatic potential (MEP) can be mapped onto the molecular surface. The MEP is particularly useful as it highlights regions of positive and negative electrostatic potential, indicating sites that are likely to be involved in electrostatic interactions with a receptor. For the hydrochloride salt, a strong positive potential would be localized around the protonated amine group.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. cymitquimica.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. From the HOMO and LUMO energies, other global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index can be calculated to further characterize the molecule's reactivity profile.

Table 2: Hypothetical DFT-Calculated Electronic Properties of 2-(4-Chlorophenyl)piperidine

| Property | Calculated Value (Hartree) | Calculated Value (eV) |

| HOMO Energy | -0.245 | -6.67 |

| LUMO Energy | -0.018 | -0.49 |

| HOMO-LUMO Gap | 0.227 | 6.18 |

| Ionization Potential | 0.245 | 6.67 |

| Electron Affinity | 0.018 | 0.49 |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling and virtual screening are powerful computational techniques in drug discovery used to identify novel molecules that are likely to bind to a specific biological target. These methods are particularly valuable when the three-dimensional structure of the target is unknown, relying instead on the structural features of known active ligands. In the context of this compound and its analogs, these approaches can elucidate the key chemical features required for biological activity and screen large compound libraries for new potential ligands.

Pharmacophore models represent the essential steric and electronic features of a molecule that are responsible for its interaction with a specific receptor. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic areas, aromatic rings, and positively or negatively ionizable groups. For derivatives of piperidine, which are prevalent in centrally active agents, pharmacophore models help in understanding the structure-activity relationships that govern their therapeutic effects.

A pharmacophore model for compounds related to 2-(4-Chlorophenyl)piperidine would likely be developed based on a set of known active and inactive molecules. The model would define the spatial arrangement of crucial chemical features necessary for activity. For instance, a hypothetical pharmacophore model for a target interacting with this class of compounds might include a hydrophobic feature corresponding to the chlorophenyl group, an aromatic ring feature, and a hydrogen bond donor feature from the piperidine nitrogen.

The table below outlines a potential pharmacophore model derived from the structural characteristics of 2-(4-Chlorophenyl)piperidine and related analogs.

| Feature Type | Location | Geometric Constraints (Radius/Vector) |

| Aromatic Ring (AR) | Centroid of the chlorophenyl ring | 1.5 Å radius |

| Hydrophobic (HY) | Chloro-substituted phenyl region | 1.8 Å radius |

| Hydrogen Bond Donor (HBD) | Piperidine nitrogen (protonated) | Vector pointing away from the ring |

| Positive Ionizable (PI) | Piperidine nitrogen | 2.0 Å radius |

Once a pharmacophore model is established and validated, it can be used as a three-dimensional query to screen large virtual databases of chemical compounds, such as the ZINC database. This process, known as virtual screening, filters the database to identify molecules that match the pharmacophoric features of the query. The goal is to enrich the selection of compounds that are more likely to be active, thereby reducing the number of compounds that need to be synthesized and tested experimentally. frontiersin.org

The virtual screening workflow typically involves several steps. First, a large compound library is prepared, often involving the generation of multiple conformations for each molecule to ensure flexibility during the screening process. Next, the pharmacophore model is used to rapidly filter these compounds, retaining only those that spatially match the defined features. The resulting "hit" molecules can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's binding site.

The table below presents hypothetical results from a virtual screening campaign using a pharmacophore model based on the (chlorophenyl)piperidine scaffold.

| Compound ID | Database Source | Pharmacophore Fit Score | Predicted Activity (if applicable) |

| ZINC12345678 | ZINC | 0.95 | High |

| ZINC98765432 | ZINC | 0.92 | High |

| ZINC45678901 | ZINC | 0.88 | Medium |

| ZINC11223344 | ZINC | 0.85 | Medium |

| ZINC55667788 | ZINC | 0.79 | Low |

The identified hits from virtual screening represent a diverse set of chemical scaffolds that share the essential pharmacophoric features of the original active compounds. These novel ligands can then be synthesized and subjected to in vitro and in vivo testing to confirm their biological activity. This integrated computational and experimental approach accelerates the discovery of new therapeutic agents.

Preclinical Pharmacological Target Identification and Mechanistic Elucidation of 2 4 Chlorophenyl Piperidine Derivatives

Modulation of Central Nervous System (CNS) Receptors and Transporters

Derivatives of 2-(4-chlorophenyl)piperidine (B3383027) have been investigated for their ability to modulate a variety of receptors and transporters within the central nervous system. This section outlines the key findings related to these interactions.

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters. researchgate.net Antagonists and inverse agonists of the H3 receptor are known to enhance the activity of histaminergic neurons, thereby promoting wakefulness and cognitive functions. researchgate.netacgpubs.org

A notable derivative in this class is 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride, also known as BF2.649 or Pitolisant. researchgate.netnih.gov This compound has been identified as a potent and selective nonimidazole inverse agonist at the recombinant human H3 receptor. researchgate.netacgpubs.org In preclinical studies, BF2.649 demonstrated competitive antagonism with a high affinity for the human H3 receptor. researchgate.netacgpubs.org Furthermore, it exhibited inverse agonist activity, with an intrinsic activity approximately 50% higher than that of the reference compound ciproxifan. researchgate.net In vivo studies in mice showed that BF2.649 dose-dependently increased the levels of tele-methylhistamine in the brain, which is an indicator of enhanced histaminergic neuron activity. researchgate.net In rats, administration of this compound led to increased levels of dopamine (B1211576) and acetylcholine (B1216132) in the prefrontal cortex. researchgate.netacgpubs.org These preclinical findings highlight the potential of 2-(4-chlorophenyl)piperidine derivatives to modulate the histaminergic system. researchgate.net

| Compound | Activity | Value |

|---|---|---|

| 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride (BF2.649) | Competitive Antagonist (Ki) | 0.16 nM |

| Inverse Agonist (EC50) | 1.5 nM |

Sigma receptors, particularly the sigma-1 receptor (σ1R), are unique ligand-regulated chaperone proteins involved in various physiological processes, including learning, memory, and mood. nih.gov Several studies have investigated the interaction of piperidine (B6355638) derivatives with sigma receptors.

Research has shown that the piperidine moiety is a key structural element for achieving dual affinity at both H3 and σ1 receptors. bohrium.comnih.gov In a study comparing piperidine and piperazine (B1678402) derivatives, it was found that replacing a piperazine ring with a piperidine ring significantly increased the affinity for the σ1R while maintaining high affinity for the H3R. bohrium.com For instance, one piperidine derivative showed a Ki of 3.64 nM at the σ1R, whereas its piperazine analogue had a much lower affinity with a Ki of 1531 nM. bohrium.comnih.gov

Furthermore, within a series of phenoxyalkylpiperidines, p-chloro derivatives demonstrated a slightly higher affinity for the σ1 receptor compared to their p-methoxy counterparts. researchgate.net This suggests that the hydrophobic nature of the chlorine atom contributes favorably to the binding at the σ1 receptor. researchgate.net Some of these N-substituted piperidine derivatives have shown high affinity for the σ1R, with Ki values in the subnanomolar to low nanomolar range. researchgate.net

| Compound Class/Derivative | σ1R Ki (nM) |

|---|---|

| N-[(4-chlorophenoxy)ethyl]piperidines | 0.34–1.18 |

| Piperidine derivative (unspecified) | 3.64 |

| 4-Methyl-1-[2-(4-chlorophenoxy)ethyl]piperidine Hydrochloride | 0.34 |

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), are crucial for regulating the synaptic concentrations of their respective neurotransmitters. scienceopen.com The piperidine scaffold is a common feature in many monoamine reuptake inhibitors.

Studies on 4-benzylpiperidine (B145979) carboxamide derivatives have provided insights into the structure-activity relationships for monoamine transporter inhibition. mdpi.com For instance, compounds with a diphenyl substitution showed selectivity towards DAT, while those with a biphenyl (B1667301) group were more selective for SERT. mdpi.com The length of the linker between the piperidine ring and other chemical moieties also influences the inhibitory potency at these transporters. mdpi.com In a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, high-affinity binding to SERT was observed, with Ki values ranging from 2 to 400 nM. nih.govnih.gov

While direct data for 2-(4-chlorophenyl)piperidine hydrochloride is limited, the broader class of chlorophenylpiperazine (B10847632) analogues has been shown to have a high affinity for DAT. nih.gov This suggests that the chlorophenylpiperidine structure has the potential to interact with monoamine transporters.

| Compound Class/Derivative | Transporter | Inhibitory Activity (Ki or IC50) |

|---|---|---|

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | Ki: 2 - 400 nM |

| 4-Benzylpiperidine carboxamides (biphenyl substituted) | SERT | Strong Inhibition |

| 4-Benzylpiperidine carboxamides (diphenyl substituted) | DAT | Selective Inhibition |

Nipecotic acid, a piperidine-3-carboxylic acid, is a well-known GAT inhibitor. semanticscholar.org Derivatives of nipecotic acid have been developed as potent inhibitors of GABA uptake. semanticscholar.org For example, certain novel nipecotic acid derivatives have shown IC50 values for the inhibition of [3H]GABA uptake in the low micromolar range in synaptosomal preparations from the rat cerebral cortex. semanticscholar.org These findings suggest that the piperidine scaffold is amenable to modifications that can lead to interactions with the GABA uptake system. However, further studies are required to specifically determine if 2-(4-chlorophenyl)piperidine derivatives modulate GATs.

Enzymatic Inhibition and Functional Modulation

In addition to interacting with receptors and transporters, 2-(4-chlorophenyl)piperidine derivatives have been evaluated for their potential to inhibit key enzymes in the central nervous system.

Acetylcholinesterase (AChE) is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The piperidine moiety is a common structural feature in many known AChE inhibitors, including the marketed drug donepezil. nih.govbohrium.com

Several studies have explored the AChE inhibitory potential of various piperidine derivatives. In one study, a series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and evaluated. acgpubs.org A compound in this series, (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one), demonstrated an IC50 value of 18.04 µM against AChE. acgpubs.org Another study on 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives found that a compound with an ortho-chlorine substituent on the phenyl ring was the most potent in the series, with an IC50 of 0.91 µM. nih.gov Although this compound contains a piperazine ring instead of a piperidine ring, the presence of the chlorophenyl moiety is noteworthy.

These findings indicate that the piperidine scaffold, particularly when substituted with a chlorophenyl group, can be a viable starting point for the design of AChE inhibitors. However, direct data on the AChE inhibitory activity of this compound is needed to confirm its specific effects.

| Compound | AChE IC50 (µM) |

|---|---|

| (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | 18.04 |

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.91 |

Urease Inhibition

Urease, a nickel-dependent enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its inhibition is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori, which is linked to various gastrointestinal diseases. Derivatives of 2-(4-chlorophenyl)piperidine have been investigated as potential urease inhibitors.

In a study exploring pyridylpiperazine-based carbodithioates, a derivative featuring a 3-chlorophenyl group (compound 7c ) demonstrated notable urease inhibitory activity with an IC50 value of 10.80 ± 0.52 μM. Interestingly, the position of the chloro substituent on the phenyl ring significantly influenced the inhibitory potential. When the chlorophenyl group was at the 2-position (7b ) or 4-position (7d ), the inhibitory activity decreased, with IC50 values of 32.53 ± 0.31 μM and 43.11 ± 0.31 μM, respectively nih.gov.

Another study on pyridylpiperazine hybrid derivatives identified N-(2-Chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide (5b ) as a potent urease inhibitor with an IC50 value of 2.0 ± 0.73 µM, which was superior to the standard thiourea (B124793) (IC50 = 23.2 ± 11.0 µM). The potent activity of this compound was attributed to the electron-withdrawing nature of the chlorine atom at the ortho-position of the aryl group nih.govnih.gov.

Table 1: Urease Inhibitory Activity of 2-(4-Chlorophenyl)piperidine Derivatives

| Compound | Description | IC50 (µM) |

|---|---|---|

| 7c | Pyridylpiperazine-based carbodithioate with 3-chlorophenyl group | 10.80 ± 0.52 |

| 7b | Pyridylpiperazine-based carbodithioate with 2-chlorophenyl group | 32.53 ± 0.31 |

| 7d | Pyridylpiperazine-based carbodithioate with 4-chlorophenyl group | 43.11 ± 0.31 |

| 5b | N-(2-Chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)acetamide | 2.0 ± 0.73 |

| Thiourea | Standard | 23.2 ± 11.0 |

MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) Inhibition

MenA is a crucial enzyme in the menaquinone (Vitamin K2) biosynthesis pathway of Mycobacterium tuberculosis, making it a promising target for the development of new anti-tuberculosis drugs. Research into piperidine derivatives as MenA inhibitors has shown that modifications to the chemical scaffold can significantly impact their efficacy.

Structure-activity relationship (SAR) studies on a known MenA inhibitor scaffold focused on replacing a benzophenone (B1666685) moiety with various aryl groups to improve potency and drug-like properties. It was found that substituting the benzophenone with a 4-chlorophenyl group retained the MenA inhibitory potency and antimicrobial activity against M. tuberculosis. A notable advantage of this substitution was the reduction in the calculated lipophilicity (cLogP) by up to two log units, which is a favorable characteristic for drug development researchgate.net. While specific IC50 values for the 4-chlorophenyl derivatives were not detailed in the provided context, the preservation of potency coupled with improved physicochemical properties highlights the potential of this structural motif in the design of novel MenA inhibitors researchgate.netmdpi.com.

Anticancer Activity and Cellular Mechanisms

Inhibition of Tubulin Polymerization and Histone Deacetylases (HDACs)

Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of tubulin, are essential for various cellular processes, including mitosis, and are a key target for anticancer drug development. Some derivatives containing the 4-chlorophenyl moiety have shown potent tubulin polymerization inhibitory activity. A series of 5-(4-chlorophenyl)furan derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization by binding to the colchicine (B1669291) site nih.gov. Among these, compounds 7c and 11a were identified as highly potent inhibitors, with IC50 values of 0.09 µM and 0.06 µM, respectively, and a percentage inhibition of tubulin polymerization of 95.2% and 96.3%, respectively. These compounds were more potent than colchicine nih.gov.

Another study focused on novel piperidine derivatives as colchicine binding site inhibitors. Compound 17a from this series displayed powerful anticancer activity against PC3 prostate cancer cells with an IC50 value of 0.81 µM and was shown to inhibit tubulin polymerization nih.gov.

Histone Deacetylase (HDAC) Inhibition:

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. While direct evidence for this compound as an HDAC inhibitor is not prominent, the broader class of compounds containing the 4-chlorophenyl group has been explored. For instance, a series of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives have been reported for their in vitro activity against colon cancer cells, with HDAC inhibition being a potential mechanism of action researchgate.net. Furthermore, the design of HDAC inhibitors often incorporates a "capping group," and structures like 5-chloro-4-((substituted phenyl)amino)pyrimidine have been used for this purpose, leading to potent and selective HDAC inhibitors nih.gov.

Table 2: Activity of Derivatives Against Tubulin Polymerization and HDACs

| Compound | Target | Activity |

|---|---|---|

| 7c (furan derivative) | Tubulin Polymerization | IC50: 0.09 µM; 95.2% inhibition |

| 11a (furan derivative) | Tubulin Polymerization | IC50: 0.06 µM; 96.3% inhibition |

| 17a (piperidine derivative) | Tubulin Polymerization | Potent inhibitor; IC50 (PC3 cells): 0.81 µM |

| L20 (pyrimidine derivative) | HDAC1, HDAC2, HDAC3 | IC50: 0.684 µM, 2.548 µM, 0.217 µM |

VEGFR2 Tyrosine Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Consequently, inhibiting VEGFR-2 tyrosine kinase is a significant strategy in cancer therapy rsc.org. Several studies have highlighted the potential of 2-(4-chlorophenyl)piperidine derivatives as VEGFR-2 inhibitors.

A novel series of derivatives were designed and synthesized, revealing potent VEGFR-2 inhibition with IC50 values in the sub-micromolar range (0.19 to 0.60 µM), comparable to the positive control sorafenib (B1663141) (IC50 = 0.08 µM). The most potent compound in this series, compound 11 , exhibited an IC50 of 0.192 µM cardiff.ac.uk. Another study on novel phthalazine (B143731) derivatives identified compounds 2g and 4a as potent VEGFR-2 inhibitors with IC50 values of 0.148 µM and 0.196 µM, respectively nih.gov.

Furthermore, research on 1,2-disubstituted benzimidazoles showed that while a 4-methoxyphenyl (B3050149) derivative was highly active, the introduction of a 2-chlorophenyl group in compound 13a resulted in very weak cellular VEGFR-2 inhibitory activity, indicating that the substitution pattern on the phenyl ring is critical for activity researchgate.net.

Table 3: VEGFR-2 Inhibitory Activity of 2-(4-Chlorophenyl)piperidine and Related Derivatives

| Compound Series | Most Potent Compound | IC50 (µM) |

|---|---|---|

| Quinoxaline Derivatives | 11 | 0.192 |

| Phthalazine Derivatives | 2g | 0.148 |

| Phthalazine Derivatives | 4a | 0.196 |

| Sorafenib (Control) | - | 0.082 |

Induction of Apoptosis and Cell Cycle Modulation

The induction of apoptosis (programmed cell death) and modulation of the cell cycle are key mechanisms through which anticancer agents exert their effects. Derivatives of 2-(4-chlorophenyl)piperidine have been shown to influence these cellular processes.

A potent VEGFR-2 inhibitor, compound 11 , was found to significantly increase the rate of apoptosis in HepG-2 liver cancer cells from 5% to 44%. This was accompanied by a 4-fold increase in the BAX/Bcl-2 ratio, a 2.3-fold increase in caspase-3 levels, and a 3-fold increase in p53 expression, all of which are key markers of apoptosis induction cardiff.ac.uk.

In a study of novel piperidine derivatives that inhibit tubulin polymerization, compound 17a was found to induce apoptosis and inhibit the epithelial-mesenchymal transition in PC3 prostate cancer cells nih.gov. Similarly, certain benzimidazole (B57391) derivatives have been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231, SKOV3, and A549 encyclopedia.pub. Studies on other compounds have also demonstrated the ability of piperidine derivatives to induce apoptosis and cause cell cycle arrest in the S and G2/M phases nih.gov.

Interactions with Specific Protein Complexes (e.g., DNA Gyrase, KEAP1-NRF2, MDM2)

DNA Gyrase:

DNA gyrase is a bacterial enzyme that plays a crucial role in DNA replication, making it an attractive target for antibacterial agents mdpi.com. A thiophene-based antibacterial compound, which acts as an allosteric inhibitor of DNA gyrase, was structurally modified to include a 2-chlorophenyl group. While these modified analogs retained modest to good levels of activity against DNA gyrase, they did not show an improvement in antibacterial activity against wild-type or efflux-pump-overexpressing strains of E. coli cardiff.ac.uk.

KEAP1-NRF2:

The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a major regulator of the cellular antioxidant response. Inhibiting the KEAP1-NRF2 protein-protein interaction can enhance the expression of cytoprotective genes. A potent KEAP1-NRF2 protein-protein interaction inhibitor, DDO-1636, was used as a scaffold to develop hybrid derivatives. These hybrids were designed to combine the Nrf2-activating properties with other therapeutic moieties, demonstrating the utility of the core structure in targeting this pathway.

MDM2:

The Murine Double Minute 2 (MDM2) oncoprotein is a key negative regulator of the p53 tumor suppressor protein. Disrupting the MDM2-p53 interaction is a promising strategy for reactivating p53 and inducing cancer cell death researchgate.net. Piperidinone-based inhibitors have been developed that effectively target this interaction. A cocrystal structure of one such inhibitor, compound 16 , bound to MDM2 revealed that the 4-chlorophenyl group occupies the Trp23 binding pocket of p53 on the MDM2 protein, highlighting a key interaction for its inhibitory activity researchgate.net.

Oncolytic Mechanisms (e.g., Vacuolization)

Derivatives of 2-(4-chlorophenyl)piperidine have emerged as a focal point in preclinical cancer research, particularly due to their unique oncolytic mechanisms. A notable example is Vacquinol-1, a compound with a 2-(4-Chlorophenyl)quinolin-4-ylmethanol structure, which has demonstrated significant efficacy against glioblastoma (GBM), a highly aggressive brain cancer. aacrjournals.org

The primary mechanism of action for Vacquinol-1 is the induction of catastrophic vacuolization, a non-apoptotic form of cell death. aacrjournals.org This process is initiated by extensive membrane ruffling and a massive uptake of extracellular fluid via macropinocytosis. aacrjournals.org This leads to the formation of large vacuoles within the cancer cells. The accumulation of these vacuoles ultimately results in the rupture of the cell membrane and a form of necrotic-like cell death. aacrjournals.org Research has indicated that this cell death pathway is dependent on the activation of MAP kinase kinase 4 (MKK4). aacrjournals.org

Further investigation into the mechanism reveals that Vacquinol-1 disrupts endolysosomal homeostasis. oup.com It triggers the activation of v-ATPase, an ATP-dependent proton pump in endosomes and lysosomes, leading to abnormal acidification and the formation of acidic vesicular organelles (AVOs). oup.com This process causes a substantial consumption of cellular ATP, leading to a metabolic catastrophe that is a key driver of glioblastoma cell death. oup.com While first identified for its dramatic effects on glioblastoma, Vacquinol-1 has also been shown to induce apoptosis in hepatocellular carcinoma cell lines, suggesting its cytotoxic effects may be cancer-type specific. nih.govspandidos-publications.com This is characterized by nuclear fragmentation, cleavage of caspases-3 and -9, and changes in the expression of pro- and anti-apoptotic proteins. nih.govspandidos-publications.com

Anti-infective Research (Antiviral, Antibacterial, Antifungal)

The piperidine scaffold, central to this compound, is a key pharmacophore in the development of various anti-infective agents. Research has explored the potential of piperidine derivatives against a range of pathogens, including viruses, bacteria, and fungi, demonstrating a broad spectrum of activity. tandfonline.comnih.govacademicjournals.org

Mechanism of Action against Viral Replication (e.g., Mpro inhibition)

A significant area of antiviral research for piperidine derivatives has been their potential to inhibit the replication of coronaviruses, such as SARS-CoV-2. The main protease (Mpro or 3CLpro) of the virus is an essential enzyme for its life cycle, as it processes viral polyproteins to generate functional proteins required for viral replication. rsc.orgnih.gov Inhibition of Mpro effectively blocks the viral life cycle, making it a prime target for antiviral drug development. rsc.orgnih.gov

Computational studies, including molecular docking and molecular dynamics simulations, have been employed to investigate the inhibitory potential of novel piperidine derivatives against the SARS-CoV-2 Mpro. nih.gov These studies predict that piperidine-based compounds can effectively bind to the active site of the Mpro protein. The binding is stabilized by various molecular interactions, and the predicted binding energies and inhibition constants suggest that these derivatives could be potent inhibitors of the virus. nih.gov The mechanism often involves the inhibitor fitting into the substrate-binding pocket of the enzyme, preventing it from processing its natural substrates. nih.govchemrxiv.org

| Derivative Class | Viral Target | Mechanism of Action | Key Findings |

|---|---|---|---|

| Piperidine Derivatives | SARS-CoV-2 Main Protease (Mpro) | Competitive Inhibition | Computational models show strong binding affinity to the Mpro active site, suggesting potential to block viral polyprotein processing. nih.gov |

Antibacterial and Antifungal Activity Profiles

Piperidine derivatives have been synthesized and evaluated for their activity against a variety of bacterial and fungal pathogens. tandfonline.comacademicjournals.orgnih.gov Studies have demonstrated that certain substituted piperidine compounds exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. tandfonline.comnih.gov

For instance, studies on 2,6-dipiperidino-1,4-dihalogenobenzene derivatives showed they could inhibit the growth of Staphylococcus aureus, Bacillus subtilis (Gram-positive), Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae (Gram-negative), and the fungus Candida albicans. tandfonline.comnih.gov The minimum inhibitory concentrations (MICs) for these compounds ranged from 32 to 512 µg/ml. tandfonline.comnih.gov Generally, higher activity was observed against Gram-positive bacteria and fungi compared to Gram-negative bacteria, which may be attributed to differences in cell wall structure. tandfonline.com Other research has also highlighted the broad-spectrum activity of different piperidine derivatives against various bacterial and fungal strains, suggesting the potential for developing these compounds into new antimicrobial agents. academicjournals.orgnih.govbiointerfaceresearch.comresearchgate.netbiomedpharmajournal.org

| Pathogen | Type | Activity Profile of Piperidine Derivatives | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Moderate to high activity observed in several studies. tandfonline.comnih.gov | 32-128 tandfonline.comnih.gov |

| Bacillus subtilis | Gram-positive Bacteria | Inhibitory activity demonstrated. tandfonline.comnih.gov | 64-256 tandfonline.comnih.gov |

| Escherichia coli | Gram-negative Bacteria | Variable, often lower, activity compared to Gram-positive bacteria. tandfonline.comnih.gov | 128-512 tandfonline.comnih.gov |

| Klebsiella pneumoniae | Gram-negative Bacteria | Generally lower susceptibility observed. tandfonline.comnih.gov | 256-512 tandfonline.comnih.gov |

| Candida albicans | Fungus | Good antifungal activity reported. tandfonline.comnih.gov | 32-64 tandfonline.comnih.gov |

Preclinical Pharmacokinetics and in Vivo Research Models

In Vitro Metabolic Stability and CYP Enzyme Interactions

A search of available scientific literature and databases did not yield specific data on the in vitro metabolic stability of 2-(4-Chlorophenyl)piperidine (B3383027) hydrochloride. There are no published studies detailing its half-life in liver microsomes from preclinical species (e.g., mouse, rat, dog, monkey) or human liver microsomes.

Similarly, there is no specific information regarding the interaction of 2-(4-Chlorophenyl)piperidine hydrochloride with cytochrome P450 (CYP) enzymes. Studies to identify which CYP isozymes are responsible for its metabolism or to assess its potential as an inhibitor or inducer of major CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4) have not been published.

In Vivo Animal Model Studies for Biological Response Evaluation

There is no available research documenting the evaluation of this compound in established animal models of pain. Consequently, data on its potential antinociceptive (pain-relieving) effects in models of acute, inflammatory, or neuropathic pain are absent from the scientific record.

No studies have been published assessing the neurobehavioral efficacy of this compound. Its effects have not been tested in animal models relevant to cognitive dysfunction, such as those modeling Alzheimer's disease, schizophrenia, or other central nervous system disorders affecting cognition.

The scientific literature contains no studies on the antitumor activity of this compound in either xenograft (human tumor in immunocompromised animals) or syngeneic (murine tumor in immunocompetent animals) models. While related, more complex molecules have been investigated for anticancer properties, no data is available for this specific compound.

Pharmacokinetic Characterization in Preclinical Species

Specific pharmacokinetic parameters for this compound in any preclinical species are not available in the literature. There are no published studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile. Key data points such as oral bioavailability (F%), maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½) have not been reported.

Distribution into Tissues and Brain Penetration

Research on derivatives, such as 2-(4-Chlorophenyl)quinolin-4-ylmethanol (Vacquinol-1), has demonstrated that this class of compounds can readily penetrate the BBB. recipharm.comnih.gov In preclinical studies involving mice, the pharmacokinetic properties of different stereoisomers of this related compound were investigated. These studies revealed differences in brain tissue exposure. For instance, one isomer, [R,S]2, exhibited more than a two-fold greater exposure in mouse brain tissue compared to plasma, indicating significant brain penetration. recipharm.com In contrast, the [S,R]2 isomer showed approximately equal distribution between plasma and brain tissue. recipharm.com

The in vivo exposure profiles of these related compounds indicated rapid distribution to the brain following administration. recipharm.com This capacity for CNS penetration is a key characteristic for compounds being investigated for neurological targets. The general principles of drug distribution suggest that lipophilicity and molecular size are important factors in crossing the BBB, and the characteristics of the 2-(4-chlorophenyl)piperidine scaffold are consistent with those of other CNS-penetrant molecules.

Further research is necessary to specifically quantify the tissue distribution of this compound in various organs and to determine its precise brain-to-plasma concentration ratio.

Radiolabeling for In Vivo Tracing and Biodistribution Analysis

Radiolabeling is a powerful technique used in preclinical research to trace the biodistribution of a compound in vivo in a quantitative manner. This methodology allows for the visualization and quantification of drug concentration in various tissues and organs over time through non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), or through direct measurement of radioactivity in dissected tissues.

There are no specific published studies detailing the radiolabeling of this compound for the purpose of in vivo tracing and biodistribution analysis. However, the general principles of radiolabeling could be applied to this compound. Typically, a radioactive isotope such as Carbon-14 (¹⁴C), Tritium (³H), or a positron-emitting isotope like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) would be incorporated into the molecule's structure.

For example, a common strategy involves the synthesis of the compound using a radiolabeled precursor. The selection of the isotope and its position within the molecule are critical to ensure that the radiolabel is stable and does not alter the pharmacokinetic properties of the parent compound.

Once radiolabeled, the compound can be administered to animal models, and its distribution can be tracked. This type of study would provide precise data on which organs show the highest accumulation of the compound, the rate of uptake into different tissues, and the routes of elimination from the body. Such data is invaluable for constructing a complete pharmacokinetic profile and for understanding the compound's potential sites of action and off-target accumulation. While this has been done for other novel compounds to assess their biodistribution, specific data for this compound is not currently available. nih.govnih.gov

Advanced Analytical Techniques in 2 4 Chlorophenyl Piperidine Research

Development and Validation of Chromatographic Methods